molecular formula C11H16BrN B12084762 3-Bromo-N,N-diethyl-5-methylaniline

3-Bromo-N,N-diethyl-5-methylaniline

Cat. No.: B12084762
M. Wt: 242.16 g/mol
InChI Key: TXOFWPDDBCQYJA-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, two ethyl groups, and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethyl-5-methylaniline typically involves the bromination of N,N-diethyl-5-methylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction conditions often include heating and stirring to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethyl-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

3-Bromo-N,N-diethyl-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-methylaniline involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the ethyl and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the ethyl and methyl groups, making it less hydrophobic.

    3-Bromo-N,N-dimethylaniline: Contains dimethyl groups instead of diethyl groups, affecting its steric and electronic properties.

    3-Bromo-4-methylaniline: Has a different substitution pattern on the aniline ring.

Uniqueness

3-Bromo-N,N-diethyl-5-methylaniline is unique due to the presence of both diethyl and methyl groups, which influence its chemical reactivity and interactions. These groups can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

3-bromo-N,N-diethyl-5-methylaniline

InChI

InChI=1S/C11H16BrN/c1-4-13(5-2)11-7-9(3)6-10(12)8-11/h6-8H,4-5H2,1-3H3

InChI Key

TXOFWPDDBCQYJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC(=C1)C)Br

Origin of Product

United States

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